molecular formula C19H18BrNO5 B214339 5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B214339
M. Wt: 420.3 g/mol
InChI Key: IROKAQWJHNESJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives. It has been studied for its potential use in scientific research due to its unique chemical structure and properties.

Mechanism of Action

The exact mechanism of action of 5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been found to inhibit the activity of several enzymes such as topoisomerase II and histone deacetylase, which are involved in cancer cell growth and proliferation. It has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cancer cell growth and proliferation, and reduce inflammation. It has also been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one in lab experiments is its potential use in cancer treatment and the treatment of neurodegenerative diseases. Additionally, it has been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using this compound in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for the study of 5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one. One future direction is the development of more efficient synthesis methods to increase the availability and reduce the cost of this compound. Another future direction is the study of its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of 5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one involves several steps. The first step is the condensation of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form 2-(2,5-dimethoxyphenyl)-2-oxoethyl acetate. The second step involves the reaction of 2-(2,5-dimethoxyphenyl)-2-oxoethyl acetate with 5-bromoindole-3-carboxaldehyde in the presence of a base to form 5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one. The final step involves the hydrolysis of the ester group in the presence of an acid to form 5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has been studied for its potential use in scientific research. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

Molecular Formula

C19H18BrNO5

Molecular Weight

420.3 g/mol

IUPAC Name

5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methylindol-2-one

InChI

InChI=1S/C19H18BrNO5/c1-21-15-6-4-11(20)8-14(15)19(24,18(21)23)10-16(22)13-9-12(25-2)5-7-17(13)26-3/h4-9,24H,10H2,1-3H3

InChI Key

IROKAQWJHNESJB-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=C(C=CC(=C3)OC)OC)O

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=C(C=CC(=C3)OC)OC)O

Origin of Product

United States

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